![molecular formula C20H18N2O3 B2564385 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione CAS No. 1030169-97-1](/img/structure/B2564385.png)
6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of isoindoloquinazolines. This compound is characterized by its unique structure, which includes an oxolane ring attached to a quinazoline core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoloquinazoline Core: This step often involves the cyclization of an appropriate precursor, such as an ortho-amino benzamide, with a suitable aldehyde or ketone under acidic or basic conditions.
Attachment of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an oxolane derivative reacts with a halogenated intermediate of the isoindoloquinazoline core.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various functional groups can be introduced or replaced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Applications De Recherche Scientifique
6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoloquinazolines: Compounds with similar core structures but different substituents.
Quinazoline Derivatives: Compounds that share the quinazoline core but lack the isoindolo or oxolane components.
Oxolane-Containing Compounds: Molecules that include the oxolane ring but differ in other structural aspects.
Uniqueness
What sets 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione apart is its unique combination of the isoindoloquinazoline core with an oxolane ring. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
6-(oxolan-2-ylmethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-16-9-3-4-10-17(16)22-18(21(19)12-13-6-5-11-25-13)14-7-1-2-8-15(14)20(22)24/h1-4,7-10,13,18H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDBRFUOUAQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)
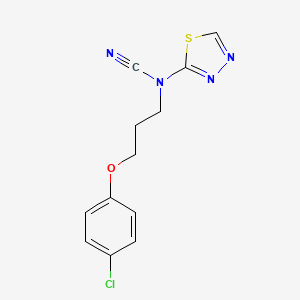
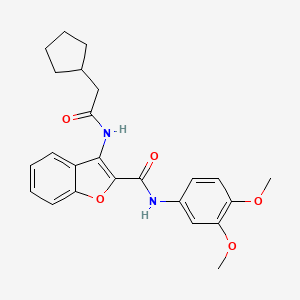
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2564308.png)
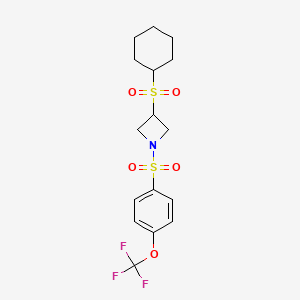
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2564311.png)
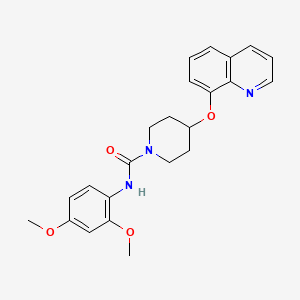
![N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2564316.png)
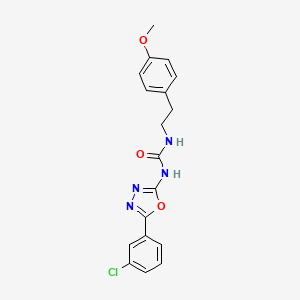

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/new.no-structure.jpg)
![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)
![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)
![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2564324.png)
